Syncytial Virus Inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

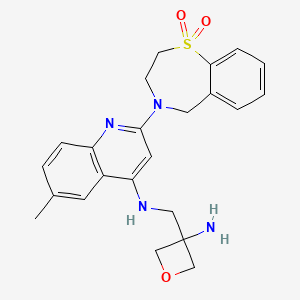

Molecular Formula |

C23H26N4O3S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinolin-4-amine |

InChI |

InChI=1S/C23H26N4O3S/c1-16-6-7-19-18(10-16)20(25-13-23(24)14-30-15-23)11-22(26-19)27-8-9-31(28,29)21-5-3-2-4-17(21)12-27/h2-7,10-11H,8-9,12-15,24H2,1H3,(H,25,26) |

InChI Key |

QMPZTUPLIOCTNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Syncytial Virus Inhibitor-1: A Deep Dive into its Discovery and Mechanism of Action

For Immediate Release

A comprehensive technical guide has been compiled detailing the discovery, isolation, and characterization of Syncytial Virus Inhibitor-1 (SVI-1), a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV). This document, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the scientific journey that led to the identification of this promising antiviral compound.

This compound, with the CAS number 1422496-79-4, emerged from a focused drug discovery program aimed at identifying novel inhibitors of RSV fusion. The foundational research, published by Zheng X. and colleagues in the Journal of Medicinal Chemistry in 2018, details the exploration of a series of benzoazepinequinoline (BAQ) derivatives, which ultimately led to the identification of SVI-1.[1]

Mechanism of Action: Stabilizing the Prefusion State of the RSV F Protein

The primary mechanism of action of this compound is the inhibition of the RSV fusion (F) protein. This viral surface glycoprotein is essential for the entry of the virus into host cells by mediating the fusion of the viral and cellular membranes. The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a significant structural rearrangement to a highly stable postfusion state, driving membrane fusion.

This compound acts by binding to and stabilizing the prefusion conformation of the F protein. This stabilization prevents the conformational changes necessary for membrane fusion, effectively blocking viral entry and subsequent replication.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against various strains of RSV. The following table summarizes its 50% effective concentration (EC50) values against different RSV strains, showcasing its broad-spectrum efficacy.

| RSV Strain | EC50 (µM) |

| RSV Long | 0.002[1] |

| RSV A2 | 0.004[1] |

| RSV B | 0.002[1] |

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies for these are outlined below.

High-Throughput Screening (HTS) for Identification of Lead Compounds

The initial discovery process likely involved a high-throughput screening campaign to identify compounds that inhibit RSV-induced cytopathic effect (CPE) in a cell-based assay.

Protocol:

-

Cell Plating: Human epidermoid carcinoma (HEp-2) cells are seeded into 384-well microplates and incubated overnight to form a confluent monolayer.

-

Compound Addition: A library of chemical compounds, including the benzoazepinequinoline derivatives, is added to the wells at a fixed concentration.

-

Virus Infection: A suspension of RSV (e.g., A2 strain) is added to the wells. Control wells with no virus and virus with no compound are included.

-

Incubation: The plates are incubated for 3-5 days at 37°C in a humidified CO2 incubator to allow for viral replication and CPE development.

-

CPE Assessment: The degree of CPE is quantified using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. A reduction in CPE in the presence of a compound indicates potential antiviral activity.

Antiviral Activity Assay (EC50 Determination)

To determine the potency of this compound, a dose-response antiviral assay was performed.

Protocol:

-

Cell Plating: HEp-2 cells are seeded in 96-well plates and incubated overnight.

-

Compound Dilution: this compound is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of RSV.

-

Incubation: Plates are incubated for 4-5 days at 37°C.

-

Quantification of Viral Replication: The extent of viral replication is determined by quantifying the viral-induced CPE or by using a plaque reduction assay. For the plaque reduction assay:

-

After the initial infection period, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the different concentrations of the inhibitor.

-

After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

The number of plaques is counted for each inhibitor concentration.

-

-

Data Analysis: The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: F-Protein Mediated Cell-Cell Fusion Assay

To confirm that this compound targets the RSV F protein and inhibits fusion, a cell-cell fusion assay can be employed.

Protocol:

-

Effector Cell Preparation: A population of cells (e.g., HEK293T) is co-transfected with plasmids expressing the RSV F protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).

-

Target Cell Preparation: Another population of cells is transfected with a plasmid expressing T7 RNA polymerase.

-

Co-culture and Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

-

Fusion Event: If cell-cell fusion occurs, the T7 polymerase from the target cells will enter the effector cells and drive the expression of the luciferase reporter gene.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of the inhibitor indicates inhibition of F-protein-mediated fusion.

Visualizing the Discovery and Mechanism

To better illustrate the processes involved in the discovery and the mechanism of action of this compound, the following diagrams have been generated.

References

An In-depth Technical Guide to the Mechanism of Action of Novel Respiratory Syncytial Virus (RSV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanisms of action for a selection of novel Respiratory Syncytial Virus (RSV) inhibitors. The content herein is intended to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the latest advancements in anti-RSV therapeutics, focusing on fusion inhibitors, polymerase inhibitors, and host-targeting agents. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Introduction to Novel RSV Inhibition Strategies

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The significant global health burden of RSV has spurred the development of novel antiviral agents. These emerging therapeutics primarily target two key viral processes: viral entry mediated by the fusion (F) protein and viral replication orchestrated by the RNA-dependent RNA polymerase (L) protein. Additionally, host-targeting agents that disrupt cellular pathways essential for viral replication represent a promising alternative strategy. This guide will delve into the specific mechanisms of representative novel inhibitors from each of these classes.

RSV Fusion Inhibitors

RSV fusion inhibitors prevent the virus from entering host cells by targeting the F protein, a type I viral fusion protein. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes. Fusion inhibitors typically bind to and stabilize the prefusion conformation of the F protein, preventing this structural rearrangement.

Ziresovir (AK0529)

Ziresovir is a potent, orally bioavailable small molecule that inhibits RSV fusion.

Mechanism of Action: Ziresovir binds to a three-fold symmetric pocket within the central cavity of the prefusion F protein trimer. This binding stabilizes the prefusion conformation by tethering regions of the protein that are critical for the conformational changes required for membrane fusion. By locking the F protein in its prefusion state, ziresovir effectively blocks the fusion process and prevents viral entry into the host cell.

CL-A3-7

CL-A3-7 is a small-molecule inhibitor with a novel mechanism that can overcome resistance to other fusion inhibitors.

Mechanism of Action: CL-A3-7 inhibits RSV entry by blocking the interaction between the viral F protein and the cellular insulin-like growth factor 1 receptor (IGF-1R), a recently identified entry receptor for RSV. This mechanism is distinct from inhibitors that solely stabilize the prefusion F protein conformation. By preventing the initial binding of the F protein to its cellular receptor, CL-A3-7 effectively halts the first step of viral entry.

Signaling Pathway for RSV Fusion Inhibition by Ziresovir:

Ziresovir stabilizes the prefusion F protein, preventing membrane fusion.

Signaling Pathway for RSV Fusion Inhibition by CL-A3-7:

CL-A3-7 blocks the interaction between the RSV F protein and its cellular receptor IGF-1R.

RSV Polymerase Inhibitors

RSV polymerase inhibitors target the viral RNA-dependent RNA polymerase (RdRp), which is a key component of the viral replication and transcription machinery. The RdRp is part of the large (L) protein, a multifunctional enzyme that also possesses capping and polyadenylation activities. By inhibiting the L protein, these drugs halt the synthesis of new viral genomes and messenger RNAs.

EDP-323

EDP-323 is a first-in-class, oral, non-nucleoside inhibitor of the RSV L-protein.

Mechanism of Action: EDP-323 binds to the capping domain of the L protein.[1] This binding allosterically disrupts the function of the RNA-dependent RNA polymerase (RdRp) domain, thereby inhibiting both viral transcription and replication.[1] Resistance to EDP-323 has been mapped to the capping domain of the L-protein.[2]

Triazole-1

Triazole-1 is a triazole-oxadiazole derivative identified through high-throughput screening as a potent RSV replication inhibitor.

Mechanism of Action: Triazole-1 acts as a post-entry inhibitor, specifically targeting the RSV L protein.[1][3] It demonstrates a dose-dependent inhibition of RSV transcription.[3] Resistance to triazole-1 is conferred by a single point mutation (T1684A) in the L protein, confirming it as the direct target.[3]

Signaling Pathway for RSV Polymerase Inhibition:

RSV polymerase inhibitors block viral transcription and replication.

Host-Targeting RSV Inhibitors

Host-targeting antivirals (HTAs) represent an innovative approach that aims to inhibit viral replication by targeting cellular factors or pathways that the virus relies on for its life cycle. This strategy can offer a higher barrier to resistance compared to direct-acting antivirals.

MEDS433

MEDS433 is a novel inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.

Mechanism of Action: MEDS433 exerts its antiviral activity through a dual mechanism. Firstly, it inhibits hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of viral RNA, thereby suppressing viral genome replication.[4] Secondly, MEDS433 stimulates the secretion of interferons (IFN-β and IFN-λ1), which in turn induces the expression of antiviral interferon-stimulated genes (ISGs) that contribute to the overall antiviral state of the cell.[4]

Host-Targeting Mechanism of MEDS433:

MEDS433 inhibits pyrimidine synthesis and stimulates an antiviral state.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of the discussed novel RSV inhibitors.

Table 1: In Vitro Activity of Novel RSV Fusion Inhibitors

| Inhibitor | Target | Cell Line | RSV Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Ziresovir | F Protein | HEp-2 | A2 | 3 | >10 | >3333 |

| CL-A3-7 | F Protein | HEp-2 | A2 | N/A | >100 | N/A |

N/A: Data not available in the reviewed sources.

Table 2: In Vitro Activity of Novel RSV Polymerase Inhibitors

| Inhibitor | Target | Cell Line | RSV Strain | IC₅₀ (nM) | EC₅₀ (pM) | CC₅₀ (µM) | Selectivity Index (SI) |

| EDP-323 | L Protein | HEp-2 | A and B strains | 14 | 44-360 | 18 | >30,000 |

| Triazole-1 | L Protein | HEp-2 | A and B subtypes | ~1000 | N/A | >100 | >100 |

IC₅₀ for EDP-323 refers to L RNA polymerase activity inhibition in vitro.[2]

Table 3: In Vitro Activity of a Novel Host-Targeting RSV Inhibitor

| Inhibitor | Target | Cell Line | RSV Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| MEDS433 | hDHODH | HEp-2 | A and B | 1-10 | >10 | >1000-10000 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of novel RSV inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Experimental Workflow for CPE Inhibition Assay:

References

- 1. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EDP-323 potently blocks RSV replication in preclinical models | BioWorld [bioworld.com]

- 3. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Characterization of Syncytial Virus Inhibitor-1 (SVI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical characterization of a novel antiviral candidate, Syncytial Virus Inhibitor-1 (SVI-1), a potent and selective inhibitor of Respiratory Syncytial Virus (RSV). This document details the methodologies employed to ascertain its in vitro efficacy, cytotoxicity, and mechanism of action, offering a foundational dataset for further development.

Executive Summary

This compound (SVI-1) has been identified as a promising small molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] This guide outlines the primary characterization of SVI-1, demonstrating its potent antiviral activity against RSV A and B subtypes, a favorable selectivity index, and its mechanism as a viral entry inhibitor targeting the RSV fusion (F) protein. The data presented herein supports the continued preclinical and clinical development of SVI-1 as a potential therapeutic agent for RSV infection.

Quantitative Data Summary

The antiviral activity and cytotoxicity of SVI-1 were evaluated in various cell lines. The following tables summarize the key quantitative data obtained.

Table 1: In Vitro Antiviral Activity of SVI-1 against RSV

| Virus Strain | Cell Line | Assay Type | EC₅₀ (nM) |

| RSV A2 | HEp-2 | Plaque Reduction | 15 |

| RSV A (Long) | A549 | CPE Reduction (MTT) | 25 |

| RSV B (18537) | Vero | Virus Yield Reduction | 20 |

EC₅₀ (50% effective concentration) is the concentration of SVI-1 that inhibits viral activity by 50%.

Table 2: Cytotoxicity Profile of SVI-1

| Cell Line | Assay Type | CC₅₀ (µM) |

| HEp-2 | MTT Assay | > 200 |

| A549 | MTT Assay | > 200 |

| Vero | MTT Assay | > 150 |

CC₅₀ (50% cytotoxic concentration) is the concentration of SVI-1 that reduces cell viability by 50%.

Table 3: Selectivity Index of SVI-1

| Virus Strain | Cell Line | Selectivity Index (SI = CC₅₀ / EC₅₀) |

| RSV A2 | HEp-2 | > 13,333 |

| RSV A (Long) | A549 | > 8,000 |

| RSV B (18537) | Vero | > 7,500 |

A higher Selectivity Index indicates a more favorable therapeutic window.

Mechanism of Action: Inhibition of Viral Entry

Time-of-addition experiments revealed that SVI-1 is most effective when added early in the viral infection cycle, suggesting a role in inhibiting viral entry.[2] Further studies have elucidated that SVI-1 targets the RSV F protein, a class I fusion protein essential for the fusion of the viral envelope with the host cell membrane.[3][4] By binding to a hydrophobic pocket within the F protein trimer, SVI-1 stabilizes the prefusion conformation, preventing the conformational changes required for membrane fusion.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Strains

-

Cell Lines: HEp-2 (human epidermoid carcinoma), A549 (human lung adenocarcinoma), and Vero (African green monkey kidney) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strains: RSV A2, RSV A (Long), and RSV B (18537) were propagated in HEp-2 cells. Viral titers were determined by plaque assay.

Plaque Reduction Assay

-

HEp-2 cells are seeded in 6-well plates and grown to 90-100% confluency.

-

Serial dilutions of SVI-1 are prepared in infection medium (DMEM with 2% FBS).

-

The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with RSV at a multiplicity of infection (MOI) of 0.01 in the presence of varying concentrations of SVI-1 or a vehicle control.

-

After a 2-hour adsorption period at 37°C, the inoculum is removed.

-

Cells are overlaid with a mixture of 1% methylcellulose in DMEM containing the corresponding concentrations of SVI-1.

-

Plates are incubated for 5-7 days at 37°C in a 5% CO₂ incubator until plaques are visible.

-

The overlay is removed, and the cells are fixed with 10% formalin and stained with 0.5% crystal violet.

-

Plaques are counted, and the EC₅₀ value is calculated using non-linear regression analysis.

Cytopathic Effect (CPE) Reduction Assay (MTT)

-

A549 cells are seeded in 96-well plates and incubated overnight.

-

The cells are infected with RSV at an MOI of 0.1 in the presence of serial dilutions of SVI-1.

-

Control wells include uninfected cells (cell control) and infected cells without the inhibitor (virus control).

-

Plates are incubated for 4-5 days at 37°C until 80-90% CPE is observed in the virus control wells.

-

The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well.

-

Plates are incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the cell control, and the EC₅₀ is determined.[5]

Virus Yield Reduction Assay

-

Vero cells are seeded in 24-well plates and infected with RSV B at an MOI of 0.1 in the presence of various concentrations of SVI-1.

-

After a 2-hour adsorption, the inoculum is removed, cells are washed, and fresh medium with the corresponding SVI-1 concentrations is added.

-

The supernatant is harvested at 48 hours post-infection.

-

The amount of infectious virus in the supernatant is quantified by a standard plaque assay on HEp-2 cells.[6]

-

The EC₅₀ is calculated as the concentration of SVI-1 that reduces the viral titer by 50% compared to the vehicle-treated control.

Cytotoxicity Assay (MTT)

-

HEp-2, A549, or Vero cells are seeded in 96-well plates.

-

Serial dilutions of SVI-1 are added to the cells.

-

Plates are incubated for the same duration as the corresponding antiviral assays.

-

Cell viability is determined using the MTT assay as described in section 4.3.

-

The CC₅₀ is calculated as the concentration of SVI-1 that reduces cell viability by 50% compared to the untreated control.

Signaling Pathway Considerations

RSV infection is known to modulate host cell signaling pathways to facilitate its replication and evade the host immune response.[1] For instance, RSV can activate the phosphatidylinositol 3-kinase (PI3K) and NF-κB pathways.[7] While SVI-1 directly targets a viral protein, downstream effects on host signaling pathways are a consideration for future characterization studies. Understanding these interactions can provide insights into the broader cellular impact of SVI-1 treatment.

Conclusion

The initial characterization of this compound demonstrates its potential as a potent and selective inhibitor of RSV. Its mechanism of action as a viral entry inhibitor targeting the F protein is well-supported by the preliminary data. The favorable in vitro safety and efficacy profile warrants further investigation, including in vivo efficacy studies and more detailed mechanism of action studies to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Respiratory syncytial virus entry mechanism in host cells: A general overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Respiratory syncytial virus: from pathogenesis to potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. Reactome | Respiratory syncytial virus (RSV) attachment and entry [reactome.org]

Unveiling the Molecular Target of Syncytial Virus Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular target and mechanism of action of Syncytial Virus Inhibitor-1 (SVI-1), a potent, orally bioavailable inhibitor of Respiratory Syncytial Virus (RSV). Through a comprehensive review of available data, this document provides a detailed overview of the quantitative antiviral activity, experimental protocols for its characterization, and the specific molecular interactions that underpin its inhibitory function.

Core Finding: RSV Fusion (F) Protein as the Molecular Target

This compound, a novel benzoazepinequinoline (BAQ) derivative, exerts its antiviral activity by directly targeting the Respiratory Syncytial Virus fusion (F) glycoprotein.[1][2] The F protein is a critical component of the viral envelope responsible for mediating the fusion of the viral and host cell membranes, a crucial step for viral entry and the formation of syncytia (large, multinucleated cells) characteristic of RSV infection. By inhibiting the F protein, this compound effectively blocks these processes.

Quantitative Antiviral Activity

This compound has demonstrated potent, single-digit nanomolar efficacy against various strains of Respiratory Syncytial Virus. The antiviral activity is summarized in the table below.

| Compound | RSV Strain | EC50 (μM) | Reference |

| This compound | Long | 0.002 | [3] |

| This compound | A2 | 0.004 | [3] |

| This compound | B | 0.002 | [3] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

The half-maximal effective concentration (EC50) of this compound was determined using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect host cells from the virus-induced cell death and morphological changes.

Protocol:

-

Cell Culture: HEp-2 cells (a human laryngeal carcinoma cell line) are seeded in 96-well plates and cultured until they form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell culture medium is replaced with medium containing the diluted compound, followed by the addition of a specific strain of RSV (e.g., Long, A2, or B) at a predetermined multiplicity of infection (MOI).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for the development of significant CPE in the untreated, virus-infected control wells (typically 3-5 days).

-

CPE Evaluation: The extent of CPE in each well is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay, such as the MTT or neutral red uptake assay.

-

Data Analysis: The EC50 value is calculated as the concentration of the inhibitor that reduces the viral CPE by 50% compared to the untreated virus control.

Cytotoxicity Assay

To assess the potential toxic effects of this compound on host cells, a standard cytotoxicity assay is performed in parallel with the antiviral assays.

Protocol:

-

Cell Culture: HEp-2 cells are seeded in 96-well plates as described for the CPE assay.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound, but without the addition of the virus.

-

Incubation: The plates are incubated for the same duration as the CPE assay.

-

Viability Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

In Vivo Efficacy in a Murine Model

The in vivo antiviral activity of this compound was evaluated in a BALB/c mouse model of RSV infection.

Protocol:

-

Animal Model: Female BALB/c mice are used for the study.

-

Infection: Mice are intranasally inoculated with a specific strain of RSV.

-

Treatment: this compound is administered orally, typically twice daily (b.i.d.), at a specified dosage (e.g., 12.5 mg/kg). Treatment can be initiated either prophylactically (before infection) or therapeutically (after infection).

-

Viral Load Determination: At a predetermined time point post-infection (e.g., day 4 or 5), the mice are euthanized, and their lungs are harvested. The viral load in the lung tissue is quantified using a plaque assay or quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The reduction in viral load in the treated groups is compared to that in the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Mechanism of Action and Resistance

The identification of a single amino acid substitution, L138F, in the RSV F protein confers resistance to this compound.[1][2] This finding provides strong evidence that the inhibitor directly binds to the F protein and that this specific residue is critical for the drug-target interaction. The location of this mutation within the F protein provides valuable information for understanding the precise binding site and the mechanism by which this compound prevents the conformational changes required for membrane fusion.

Visualizing the Experimental Workflow and Signaling Pathway

To illustrate the key processes involved in the identification and characterization of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for characterizing this compound.

Caption: Mechanism of RSV fusion and its inhibition by SVI-1.

References

A Technical Guide to the Preliminary Efficacy of Respiratory Syncytial Virus (RSV) Fusion Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Respiratory Syncytial Virus (RSV) remains a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly. The absence of a broadly effective vaccine and the limitations of current therapies underscore the urgent need for novel antiviral agents. Among the most promising candidates are small-molecule fusion inhibitors that target the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. This guide provides an in-depth overview of the core mechanism, preclinical and early clinical efficacy, and experimental protocols associated with the evaluation of these inhibitors.

Core Mechanism of Action: Stabilizing the Prefusion State

RSV fusion inhibitors function by binding to the viral F glycoprotein, a class I fusion protein.[1][2][3] The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a significant structural rearrangement to a lower-energy, stable postfusion conformation. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell.

Small-molecule fusion inhibitors bind to a specific, three-fold symmetric pocket within the central cavity of the prefusion F protein.[1][2][3] This binding action essentially clamps the protein in its prefusion state, preventing the necessary conformational changes required for membrane fusion.[1] By stabilizing this metastable conformation, the inhibitors effectively block viral entry, a mechanism supported by structural and biophysical data.[1][2][3]

Caption: Mechanism of RSV fusion inhibitors targeting the F protein.

Quantitative Efficacy of Key RSV Fusion Inhibitors

The following tables summarize the in vitro and in vivo efficacy data for several prominent RSV fusion inhibitors from preliminary studies. These compounds have demonstrated potent activity against both RSV A and B subtypes.

Table 1: In Vitro Efficacy of RSV Fusion Inhibitors

| Compound | RSV Strain(s) | Assay Type | Cell Line | EC50 Value | Cytotoxicity (CC50) | Reference(s) |

|---|---|---|---|---|---|---|

| GS-5806 (Presatovir) | 75 Clinical Isolates (A/B) | Antiviral Assay | HEp-2 | Mean: 0.43 nM | > 10 µM | [4][5][6] |

| bRSV | Cell Viability | BT, BAT2 | 0.36 - 0.39 nM | Not Specified | [7] | |

| JNJ-53718678 | RSV A & B Strains | Antiviral Assay | HeLa | 0.09–9.50 ng/mL | > 25 µM | [8][9] |

| RSV A2 | Antiviral Assay | HBEC | 1.2 nM | Not Specified | [9] | |

| BMS-433771 | Lab & Clinical Isolates (A/B) | CPE Protection | HEp-2 | Average: 20 nM | 84 µM | [10][11][12] |

| Long Strain | Plaque Reduction | HEp-2 | 2 - 40 nM | > Max Concentration | [10] | |

| TMC353121 | RSV A2 | Fusion Inhibition | Cellular Model | Picomolar Activity | Not Specified | [13][14] |

| VP-14637 | Not Specified | Cell-Cell Fusion | Not Specified | ~5 nM | Not Specified |[15] |

Table 2: In Vivo Efficacy of RSV Fusion Inhibitors

| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Reference(s) |

|---|---|---|---|---|---|

| GS-5806 (Presatovir) | Cotton Rat | Oral, Dose-dependent | Viral Load Reduction | Dose-dependent antiviral efficacy. | [4][5] |

| Human Challenge | Oral | Viral Load Reduction | Mean 4.2 log10 reduction in peak viral load. | [4][5] | |

| Bovine (Calves) | IV, 4 mg/kg/day for 7 days | Viral Load, Symptoms | Reduced viral load, symptom score, and lung pathology. | [7][16] | |

| JNJ-53718678 | Neonatal Lamb | Oral | Viral Load, Pathology | Efficiently inhibits established lower respiratory tract infection. | [9][17] |

| Human Challenge | Oral, 75-500 mg QD for 7 days | Viral Load AUC | Reduced from 432.8 to 203.8-253.8 log10 PFUe.hr/mL vs placebo. | [18] | |

| BMS-433771 | BALB/c Mouse | Oral, 5-50 mg/kg (single dose) | Lung Viral Titers | Significant, dose-dependent reductions in viral titers. | [11][19] |

| Cotton Rat | Oral, 50 mg/kg | Lung Viral Titers | ~1 log10 reduction in TCID50/g of lung. | [19] | |

| TMC353121 | BALB/c Mouse | 0.25–10 mg/kg (single dose) | Lung Viral Load | 0.5–1 log reduction (qRT-PCR); significant reduction (plaque assay). | [20][21][22] |

| | African Green Monkey | Continuous IV Infusion | Viral Load Reduction | Dose-dependent; up to complete inhibition of viral replication. |[23] |

Detailed Experimental Protocols

The evaluation of RSV fusion inhibitors relies on a standardized set of in vitro and in vivo experimental models.

A. Cytopathic Effect (CPE) Inhibition Assay This assay measures the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density of approximately 1,000-10,000 cells per well and incubated for 24 hours.[10][15]

-

Infection: Cell monolayers are infected with an RSV laboratory strain (e.g., A2 or Long strain) at a low multiplicity of infection (MOI) of 0.05 to 0.1.[15]

-

Compound Addition: The viral inoculum is removed after a 2-hour incubation and replaced with fresh medium containing serial dilutions of the test inhibitor.[15]

-

Incubation: Plates are incubated for 3 to 6 days at 37°C until CPE is clearly visible in the untreated virus control wells.[10][13]

-

Quantification: The medium is removed, and the remaining viable cells are stained with a crystal violet solution. The dye is then solubilized, and the optical density is read to determine the concentration at which the compound provides 50% protection (EC50).[10][15]

B. Plaque Reduction Assay This assay quantifies the inhibition of viral replication and spread.

-

Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6- or 12-well plates.

-

Infection: Cells are infected with a low number of plaque-forming units (PFU) of RSV (~50 PFU).[10]

-

Compound Treatment: After infection, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound.[10]

-

Incubation: Plates are incubated for 5 days to allow for plaque formation.[10]

-

Visualization: The overlay is removed, and cells are fixed and stained (e.g., with crystal violet) to visualize and count plaques. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[10]

The cotton rat and BALB/c mouse are standard models for the preclinical evaluation of anti-RSV therapeutics.[24][25]

Caption: General workflow for in vivo efficacy testing of RSV fusion inhibitors.

A. Cotton Rat (Sigmodon hispidus) Model The cotton rat is highly susceptible to human RSV and is considered a semi-permissive model.[24]

-

Animal Selection: 6-8 week old female cotton rats are typically used.[25]

-

Dosing: The fusion inhibitor or vehicle control is administered, often orally, at specified doses. For prophylactic studies, the compound is given prior to viral challenge (e.g., 1 hour before).[19]

-

Infection: Animals are lightly anesthetized and inoculated intranasally with a human RSV strain (e.g., RSV-A2).

-

Endpoint Analysis: At the peak of viral replication (typically day 4 or 5 post-infection), animals are euthanized. Lungs are harvested, homogenized, and processed to determine viral titers via plaque assay or TCID50 (50% tissue culture infective dose).[19]

B. BALB/c Mouse Model The BALB/c mouse is another widely used model, though generally less permissive to RSV replication than the cotton rat.[19][24]

-

Animal Selection: Adult BALB/c mice are used.

-

Dosing: Similar to the cotton rat model, the compound is administered via the desired route (e.g., oral gavage) before or after infection.

-

Infection: Mice are infected intranasally with an RSV A2 strain.

-

Endpoint Analysis: Lungs are harvested 4-5 days post-infection. Viral load is quantified by plaque assay or quantitative RT-PCR (qRT-PCR).[14][20] Additional endpoints can include measuring lung inflammation via bronchoalveolar lavage (BAL) cell counts and histopathology.[20][21]

Conclusion and Future Directions

The preliminary efficacy studies of RSV fusion inhibitors have demonstrated their potent and specific antiviral activity. By targeting a highly conserved mechanism—the conformational change of the F protein—these molecules effectively halt the viral life cycle at its earliest stage. The robust in vitro activity, with potencies often in the nanomolar or even picomolar range, has been successfully translated into significant viral load reductions in multiple animal models and human challenge studies.[4][9][19]

While the development of some candidates like Presatovir (GS-5806) has been discontinued due to a lack of therapeutic benefit in specific patient populations, the proof of concept remains strong.[26] Ongoing research and clinical trials for other fusion inhibitors continue to build on this foundation. Future work will likely focus on optimizing pharmacokinetic properties, overcoming potential resistance, and defining the optimal patient populations and therapeutic windows for intervention. The data presented herein provide a strong rationale for the continued development of RSV fusion inhibitors as a critical tool in combating RSV-mediated disease.

References

- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. research.unipd.it [research.unipd.it]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiviral Efficacy of a Respiratory Syncytial Virus (RSV) Fusion Inhibitor in a Bovine Model of RSV Infection [escholarship.org]

- 17. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. publications.ersnet.org [publications.ersnet.org]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. Antiviral Activity of TMC353121, a Respiratory Syncytial Virus (RSV) Fusion Inhibitor, in a Non-Human Primate Model | PLOS One [journals.plos.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. In Vivo Pharmacology for Infectious Disease Models - Aragen Life Sciences [aragen.com]

- 26. researchgate.net [researchgate.net]

Early Research on RSV L-Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Respiratory Syncytial Virus (RSV) L-protein inhibitors. The RSV L-protein, a critical component of the viral RNA-dependent RNA polymerase (RdRp) complex, is a key target for antiviral drug development.[1] This document summarizes the quantitative data of early-stage inhibitors, details the experimental protocols used for their evaluation, and visualizes the core concepts through diagrams.

Core Concepts in RSV L-Protein Inhibition

The RSV L-protein is a multifunctional enzyme responsible for viral genome replication and transcription.[2] Inhibitors targeting this protein aim to disrupt these essential processes, thereby halting the viral life cycle.[1] Early research focused on non-nucleoside inhibitors that bind to the L-protein, inducing a conformational change that allosterically inhibits its polymerase activity.[3] These inhibitors have shown promise due to their high potency and specificity for the viral polymerase over host cell polymerases.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of key early RSV L-protein inhibitors. These compounds paved the way for the development of more advanced clinical candidates.

Table 1: Antiviral Activity of Early RSV L-Protein Inhibitors against RSV A Strains

| Compound | RSV A Strain(s) | EC50 / IC50 (nM) | Assay Type | Cell Line | Reference(s) |

| YM-53403 | A2 | 200 | Plaque Reduction | HeLa | [2] |

| BI cpd D | Long | Potent Inhibition (Specific value not stated) | Poly(A) Capture | HEp-2 | [5] |

| AZ-27 | A2 | 10 | ELISA | HEp-2 | [1] |

| Average (9 strains) | 24 ± 9 | ELISA | Various | [1] | |

| PC786 | A2 | 0.50 ± 0.0014 | CPE | HEp-2 | [6] |

| Clinical Isolates (5) | <0.09 - 0.71 | CPE | HEp-2 | [3][6] |

Table 2: Antiviral Activity of Early RSV L-Protein Inhibitors against RSV B Strains

| Compound | RSV B Strain(s) | EC50 / IC50 (nM) | Assay Type | Cell Line | Reference(s) |

| YM-53403 | Not Active | >10,000 | Not Specified | Not Specified | [1] |

| BI cpd D | Not Specified | Not Specified | Not Specified | Not Specified | |

| AZ-27 | B-WST | 1300 | ELISA | HEp-2 | |

| Average (4 strains) | 1000 ± 280 | ELISA | Various | [1] | |

| PC786 | Washington (WST) | 27.3 ± 0.77 | CPE | HEp-2 | [6] |

| Clinical Isolates (5) | 1.3 - 50.6 | CPE | HEp-2 | [3][6] |

Table 3: Cytotoxicity of Early RSV L-Protein Inhibitors

| Compound | CC50 (µM) | Assay Type | Cell Line | Reference(s) |

| YM-53403 | >100 | Not Specified | Not Specified | [1] |

| BI cpd D | Showed cytotoxicity | Not Specified | Not Specified | [5] |

| AZ-27 | >100 | Cell Proliferation | Various | [1] |

| PC786 | >14 | Cell Viability | HEp-2 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of RSV L-protein inhibitors are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to prevent virus-induced cell death.[7]

Materials:

-

Host cells (e.g., HEp-2, A549)[5]

-

Cell culture medium (e.g., DMEM with 2% FBS)[8]

-

RSV stock (e.g., A2 or B-WST strain)[9]

-

Test compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Crystal Violet)[7][10]

-

Plate reader

Protocol:

-

Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[11]

-

On the following day, prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with RSV at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days.[8]

-

Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

After the incubation period (typically 3-5 days), assess cell viability using a chosen reagent. For Crystal Violet, fix the cells with formalin, stain with 0.5% crystal violet, and then solubilize the dye for absorbance reading.[12]

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an inhibitor.

Materials:

-

Host cells (e.g., Vero, HEp-2)[13]

-

Cell culture medium

-

RSV stock

-

Test compounds

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)[11][14]

-

Staining solution (e.g., Crystal Violet or immunostaining reagents)[12]

-

24-well or 6-well plates

Protocol:

-

Seed host cells in multi-well plates to form a confluent monolayer.[11]

-

Prepare serial dilutions of the test compounds and mix with a known concentration of RSV.

-

Incubate the virus-compound mixture for 1 hour at 37°C.[13]

-

Remove the growth medium from the cells and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours.

-

Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate for 5-7 days until plaques are visible.[14]

-

Fix the cells and stain to visualize the plaques. If immunostaining, use an RSV-specific primary antibody followed by a labeled secondary antibody.[13]

-

Count the number of plaques in each well and calculate the EC50 value.

RSV ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the amount of a specific viral protein (e.g., F protein) as a measure of viral replication.[8]

Materials:

-

96-well plates

-

RSV-infected cell lysates or supernatants

-

Primary antibody against an RSV protein (e.g., anti-RSV F monoclonal antibody)[8]

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Coating buffer and blocking buffer

Protocol:

-

Coat a 96-well plate with a capture antibody or directly with the cell lysate.

-

Block non-specific binding sites with a blocking buffer.

-

Add the prepared cell lysates or supernatants containing the RSV protein to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add the primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Incubate and then wash the plate thoroughly.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

The reduction in viral protein expression in the presence of the inhibitor is used to determine the EC50.

RSV Replicon Assay

This assay utilizes a subgenomic viral RNA that can replicate and express a reporter gene (e.g., luciferase or GFP) but does not produce infectious virus particles.[15] This allows for the specific measurement of RNA synthesis inhibition.[16]

Materials:

-

Stable cell line expressing the RSV replicon (e.g., BHK-21 or A549 cells)[5]

-

Test compounds

-

Reporter gene assay reagent (e.g., luciferase substrate)

-

Luminometer or fluorescence microscope

Protocol:

-

Seed the replicon-containing cells in a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a period sufficient for replicon activity to be measured (e.g., 48-72 hours).

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

The decrease in reporter signal in the presence of the inhibitor reflects the inhibition of viral RNA replication, from which the EC50 can be calculated.[15]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the research of RSV L-protein inhibitors.

Caption: Mechanism of action for RSV L-protein inhibitors.

Caption: A typical workflow for screening and characterizing antiviral compounds.

Caption: Logic of a time-of-addition study to determine the inhibitory stage.

References

- 1. journals.asm.org [journals.asm.org]

- 2. YM-53403, a unique anti-respiratory syncytial virus agent with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of PC786, an Inhaled Small-Molecule Respiratory Syncytial Virus L Protein Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RSV L protein inhibitors and how do they work? [synapse.patsnap.com]

- 5. Characterization of a Respiratory Syncytial Virus L Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Inhibitors of Respiratory Syncytial Virus Replication Target Cotranscriptional mRNA Guanylylation by Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Development of a high-throughput replicon assay for the identification of respiratory syncytial virus inhibitors [hero.epa.gov]

The Structural Basis of Syncytial Virus Inhibition: A Technical Guide to Target Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology underpinning the interaction between small molecule inhibitors and the Respiratory Syncytial Virus (RSV) Fusion (F) protein. As no specific "Syncytial Virus Inhibitor-1" (SVI-1) is publicly documented, this whitepaper will focus on well-characterized small molecule RSV fusion inhibitors that represent the current understanding of this therapeutic strategy. The principles, methodologies, and data presented herein are directly applicable to the research and development of novel RSV therapeutics.

Introduction to Respiratory Syncytial Virus and the Fusion Protein Target

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV F protein, a class I viral fusion glycoprotein, is essential for viral entry into host cells.[2][3] It mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.[2][3] The F protein exists in two main conformational states: a metastable prefusion (pre-F) state and a highly stable postfusion (post-F) state.[4] The transition from the pre-F to the post-F conformation drives membrane fusion.[5] Due to its indispensable role and high degree of conservation among RSV strains, the F protein is a primary target for antiviral drug development.[3] Small molecule inhibitors that bind to the F protein and stabilize its prefusion conformation can effectively block viral entry and are a promising therapeutic avenue.[2]

Quantitative Analysis of RSV Fusion Inhibitors

The potency of RSV fusion inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the inhibitor required to reduce the viral effect (such as cytopathic effect or plaque formation) by 50%. The following table summarizes the reported EC50 values for several representative small molecule RSV fusion inhibitors.

| Inhibitor | RSV Strain(s) | Cell Line | Assay Type | EC50 (nM) | Citation(s) |

| MDT-637 (VP-14637) | RSV A2 | HEp-2 | Cytopathic Effect | 1.4 | [6] |

| RSV Long | HEp-2 | qPCR | 1.42 | [7] | |

| Clinical Isolates | HEp-2 | qPCR | 0.36 - 3.4 | [7] | |

| GS-5806 | 75 Clinical Isolates (A & B) | Various | Not Specified | 0.43 (mean) | [8][9][10] |

| BMS-433771 | Lab & Clinical Isolates (A & B) | HEp-2 | Cell Protection | 20 (average) | [2][11][12][13] |

| RSV Long | HEp-2 | Plaque Reduction | 2 - 40 | [2] | |

| TMC353121 | RSV Long | HeLaM | Not Specified | 0.125 (0.07 ng/mL) | [3][14] |

| JNJ-2408068 | RSV A2 | HEp-2 | Cytopathic Effect | 2.1 | [15] |

Structural Insights into Inhibitor-Target Interaction

The mechanism of action of these small molecule inhibitors involves their binding to a specific pocket within the central cavity of the prefusion F protein trimer.[11] This binding event stabilizes the pre-F conformation, preventing the necessary structural rearrangements for membrane fusion.[11]

X-ray crystallography has been instrumental in elucidating the precise binding modes of these inhibitors. For instance, the crystal structure of the RSV F protein in complex with TMC-353121 (PDB ID: 5EA5) reveals that the inhibitor binds in a three-fold symmetric pocket within the central cavity of the pre-F trimer.[8][11] Similarly, structures of the F protein with BTA-9881 (PDB ID: 5EA6) and BMS-433771 (PDB ID: 5EA7) show these inhibitors occupying the same central cavity, highlighting a common mechanism of action.[2]

The inhibitor-binding pocket is formed by residues from two protomers of the F protein trimer. Key interactions often involve hydrophobic contacts and hydrogen bonds with residues in this cavity, effectively "pinning" the F protein in its prefusion state and preventing the spring-loaded conformational change required for fusion.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between RSV fusion inhibitors and the F protein.

Plaque Reduction Neutralization Assay (PRNA)

This assay assesses the ability of an inhibitor to reduce the number of infectious virus particles, measured as plaques.

Materials:

-

HEp-2 or Vero cells

-

RSV stock of known titer (plaque-forming units [PFU]/mL)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., growth medium with 0.5% methylcellulose)

-

Test inhibitor stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 10% formalin or 80% methanol)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

24-well or 48-well cell culture plates

Procedure:

-

Seed 24-well plates with HEp-2 cells to form a confluent monolayer overnight.

-

Prepare serial dilutions of the test inhibitor in infection medium.

-

In a separate plate, mix equal volumes of each inhibitor dilution with a constant amount of RSV (e.g., 50-100 PFU per well).[16]

-

Incubate the inhibitor-virus mixture for 1 hour at 37°C to allow for neutralization.[12]

-

Wash the cell monolayers with PBS and inoculate with the inhibitor-virus mixtures.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the methylcellulose-containing medium. This restricts the spread of progeny virus to adjacent cells, resulting in localized plaques.

-

Incubate the plates for 3-5 days at 37°C until plaques are visible.

-

Fix the cells with the fixative solution and then stain with crystal violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control.

Microneutralization Assay with Automated Plaque Counting

This is a higher-throughput version of the PRNA, often utilizing 96-well plates and automated imaging for plaque quantification.

Materials:

-

Vero or HEp-2 cells

-

RSV stock

-

96-well cell culture plates (opaque white plates for luminescence-based detection)

-

Primary antibody against RSV F protein

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Automated plate reader or imager

Procedure:

-

Seed 96-well plates with Vero cells and grow to confluence.[17]

-

Prepare serial dilutions of the inhibitor and pre-incubate with a fixed amount of RSV as described for the PRNA.[17]

-

Infect the cell monolayers with the inhibitor-virus mixtures.[17]

-

After a 1-hour incubation, overlay the cells with a methylcellulose-containing medium.[17]

-

Incubate for 2-3 days at 37°C.

-

Fix the cells and permeabilize them.

-

Incubate with a primary antibody specific for the RSV F protein.[17]

-

Wash and incubate with an HRP-conjugated secondary antibody.[17]

-

Add a TMB substrate and develop the signal.[17]

-

Read the plates using an automated plate reader or imager to count the number of stained plaques.[17]

-

Calculate the EC50 as the concentration of inhibitor that reduces the plaque count by 50%.

Cell-Cell Fusion Assay (Luciferase-based)

This assay measures the ability of an inhibitor to block F protein-mediated fusion of adjacent cell membranes, a hallmark of RSV infection.

Materials:

-

Two populations of cells (e.g., BHK-21 or HEK293T)

-

Expression plasmid for RSV F protein

-

Expression plasmid for T7 RNA polymerase

-

Reporter plasmid with a luciferase gene under the control of a T7 promoter

-

Transfection reagent

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Effector Cells: Co-transfect one population of cells with the RSV F protein expression plasmid and the T7 RNA polymerase expression plasmid.

-

Target Cells: Transfect a second population of cells with the T7 promoter-driven luciferase reporter plasmid.

-

After allowing for protein expression (e.g., 24 hours), detach and mix the effector and target cells in the presence of serial dilutions of the test inhibitor.

-

Incubate the cell mixture for several hours (e.g., 6-8 hours) to allow for cell-cell fusion.[9]

-

If fusion occurs, the T7 polymerase from the effector cells will drive the expression of luciferase in the fused cells.[9]

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

The EC50 is the inhibitor concentration that reduces luciferase activity by 50% compared to the untreated control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and the F protein in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified, soluble RSV F protein (ligand)

-

Test inhibitor (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffers and reagents (e.g., EDC/NHS)

-

Regeneration solution (e.g., low pH glycine)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified RSV F protein onto the surface of the sensor chip using amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of the small molecule inhibitor in running buffer.

-

Inject the inhibitor solutions over the sensor surface at a constant flow rate.

-

Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the inhibitor binds to the immobilized F protein.

-

Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the inhibitor dissociates from the F protein.

-

Regeneration: Inject a regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the study of RSV fusion inhibitors.

Caption: RSV Entry and Fusion Pathway Inhibition.

Caption: High-Throughput Screening Workflow for RSV Inhibitors.

Conclusion

The structural and functional characterization of the RSV F protein has paved the way for the development of potent small molecule inhibitors. By binding to a conserved cavity in the prefusion conformation, these inhibitors effectively halt the viral entry process. The experimental protocols and quantitative data presented in this guide provide a framework for the continued discovery and optimization of novel therapeutics against RSV. A thorough understanding of the molecular interactions at the inhibitor-target interface, gained through the described methodologies, is paramount for designing the next generation of syncytial virus inhibitors.

References

- 1. gilead.com [gilead.com]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BMS433771|BMS-433771 [dcchemicals.com]

- 17. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Syncytial Virus Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of small-molecule inhibitors to the Respiratory Syncytial Virus (RSV) Fusion (F) protein. Given that "Syncytial Virus Inhibitor-1" is a non-specific term, this paper will focus on the principles and practices of modeling well-characterized RSV F protein inhibitors, such as JNJ-53718678 and TMC353121, which serve as exemplary case studies.

The RSV F protein is a class I viral fusion glycoprotein essential for the virus's entry into host cells, making it a prime target for antiviral drug development.[1] It facilitates the fusion of the viral envelope with the host cell membrane.[2] Small-molecule inhibitors that bind to the F protein can prevent the conformational changes required for this fusion process, effectively blocking viral entry.[3][4]

Core In Silico Methodologies

The computational investigation of inhibitor binding primarily relies on a synergistic combination of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. These techniques provide insights into binding modes, interaction stability, and binding affinity.

1. Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the F protein.[5][6] It involves sampling a large number of possible conformations of the inhibitor within the protein's binding site and scoring them based on a force field. The results provide an initial model of the protein-ligand complex and can be used to screen large compound libraries for potential inhibitors.

2. Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the protein-inhibitor complex over time.[5][7] By simulating the motions of atoms and molecules, MD provides a more realistic view of the interactions and can assess the stability of the predicted binding pose.[8]

3. Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the protein-inhibitor complex from the MD simulation trajectories.[5] This provides a quantitative measure of the binding affinity, which can be correlated with experimental data.

Computational Workflow

The process of modeling inhibitor binding follows a structured workflow, beginning with the preparation of the protein and ligand structures and culminating in the analysis of simulation data.

RSV Entry and F Protein Fusion Mechanism

RSV entry into the host cell is a multi-step process initiated by the attachment of the viral G protein to host cell receptors like heparan sulfate and CX3CR1.[1][9] This attachment brings the virus into close proximity with the cell membrane, allowing the F protein to engage with its own set of receptors, such as nucleolin.[9][10] Upon receptor binding, the F protein undergoes a dramatic conformational change from a metastable prefusion state to a highly stable postfusion state.[1] This transition involves the insertion of a fusion peptide into the host membrane and the formation of a six-helix bundle (6HB), which drives the merger of the viral and cellular membranes, releasing the viral contents into the cytoplasm.[11] Fusion inhibitors bind to a central cavity in the prefusion F protein, stabilizing it and preventing this conformational rearrangement.[3]

Quantitative Data Summary

The following tables summarize computational and experimental data for several well-studied RSV fusion inhibitors. These data are crucial for validating the accuracy of in silico models.

Table 1: Computational Binding Data for Selected Inhibitors

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| JNJ-53718678 | Prefusion RSV F | -6.1 | Phe140, Phe488 | |

| TMC353121 | Prefusion RSV F | Not specified in searches | Binds central cavity | [3][12] |

| ZINC8740013 | RSV F | -7.8 | Gln354, Phe140, Phe488 |

| ZINC4029781 | RSV F | -7.7 | Phe140, Phe488 | |

Table 2: Experimental Inhibition and Binding Data

| Compound | Assay Type | IC50 / EC50 | Kd (nM) | Reference |

|---|---|---|---|---|

| JNJ-2408068 | Isothermal Titration Calorimetry (ITC) | - | 1.7 | [3] |

| JNJ-49153390 | Isothermal Titration Calorimetry (ITC) | - | 39 | [3] |

| BMS-433771 | Antiviral Assay | 12 nM (EC50) | - | [13] |

| TMC353121 | Antiviral Assay | 0.07 ng/mL (EC50) | - | [14] |

| MDT-637 | Antiviral Assay (qPCR) | 1.42 ng/mL (IC50) | - | [15][16] |

| Rilematovir (JNJ-53718678) | Antiviral Assay | Potent activity reported | - |[17][18] |

Experimental Protocols for Model Validation

Computational predictions must be validated through rigorous experimental assays. Below are detailed methodologies for key experiments.

1. Plaque Reduction Neutralization Assay (PRNA)

-

Objective: To quantify the concentration of an inhibitor required to reduce the number of virus-induced plaques by 50% (IC50).

-

Methodology:

-

Cell Seeding: Seed HEp-2 or Vero cells in 6-well plates and grow to confluence.

-

Virus-Inhibitor Incubation: Prepare serial dilutions of the inhibitor. Mix each dilution with a standardized amount of RSV (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.

-

Infection: Remove growth media from the cell monolayers and inoculate with the virus-inhibitor mixtures. Allow adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, thus forming discrete plaques.

-

Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to a virus-only control. Determine the IC50 value by regression analysis of the dose-response curve.[4]

-

2. Fusion Inhibition Assay

-

Objective: To specifically measure the inhibitor's ability to block F protein-mediated cell-cell fusion (syncytia formation).

-

Methodology:

-

Cell Culture: Use a cell line that expresses RSV F protein on its surface.

-

Inhibitor Treatment: Treat the F-expressing cells with various concentrations of the test compound.

-

Induction of Fusion: Co-culture the F-expressing cells with target cells (e.g., HEp-2) or induce fusion through a specific trigger if the F protein expression is inducible.

-

Quantification of Syncytia: After a set incubation period (e.g., 24 hours), fix and stain the cells. Quantify the formation of syncytia (multinucleated giant cells) by microscopy.

-

Analysis: Determine the inhibitor concentration that reduces syncytia formation by 50% relative to an untreated control.[19]

-

3. Isothermal Titration Calorimetry (ITC)

-

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, entropy ΔS) of the inhibitor-protein interaction.

-

Methodology:

-

Sample Preparation: Prepare purified, soluble prefusion-stabilized RSV F protein in a suitable buffer. Prepare the inhibitor in the same buffer.

-

Instrument Setup: Load the protein into the sample cell of the ITC instrument and the inhibitor into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change associated with binding.

-

Data Analysis: Integrate the heat peaks from each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine the Kd, n, and ΔH.[3]

-

Logical Relationship: Computation and Experiment

The success of an in silico drug discovery project hinges on the strong correlation between computational predictions and experimental results. Computationally derived metrics like binding energy should ideally correlate with experimentally measured values like IC50 or Kd. This relationship validates the computational model and provides confidence in its predictive power for designing novel, more potent inhibitors.

References

- 1. Molecular and Cellular Mechanisms of Respiratory Syncytial Viral Infection: Its Implications for Prophylactic and Therapeutic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revealing the binding mode between respiratory syncytial virus fusion protein and benzimidazole-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Understanding Virus Structure and Dynamics through Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Receptors for Respiratory Syncytial Virus Infection and Host Factors Regulating the Life Cycle of Respiratory Syncytial Virus [frontiersin.org]

- 10. Reactome | Respiratory syncytial virus (RSV) attachment and entry [reactome.org]

- 11. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein | MDPI [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into the Currently Available Drugs and Investigational Compounds Against RSV with a Focus on Their Drug-Resistance Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Syncytial Virus Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and young children. The development of effective antiviral therapies is a critical area of research. "Syncytial Virus Inhibitor-1" represents a class of compounds aimed at inhibiting RSV replication and infectivity. This document provides detailed protocols for the in vitro evaluation of such inhibitors, methods for data analysis, and a summary of the activity of various known RSV inhibitors. The protocols described herein are based on established methodologies for assessing the efficacy of antiviral compounds against RSV.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of several known RSV inhibitors against various strains of the virus. This data is presented to provide a comparative landscape for researchers evaluating novel syncytial virus inhibitors.

Table 1: In Vitro Efficacy (EC₅₀) of RSV Fusion Inhibitors

| Compound | Target | Cell Line | RSV Strain(s) | EC₅₀ (nM) | Reference |

| GS-5806 | Fusion Protein | HEp-2 | A and B clinical isolates | 0.43 | [1] |

| VP-14637 | Fusion Protein | HEp-2 | Not Specified | 1.4 | [2] |

| JNJ-53718678 | Fusion Protein | Not Specified | A and B strains | 0.09–9.50 ng/mL | [3] |

| BMS-433771 | Fusion Protein | Not Specified | A and B groups | 20 | [4] |

| RV521 | F Protein | Not Specified | Not Specified | Target trough: 3x protein-adjusted EC₉₀ | [5] |

Table 2: In Vitro Efficacy (EC₅₀) of RSV Replication and Nucleoprotein Inhibitors

| Compound | Target | Cell Line | RSV Strain(s) | EC₅₀ (µM) | Reference |